![molecular formula C18H14FN5OS B12300098 N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide is a complex organic compound that has garnered significant interest in the scientific community. This compound is notable for its unique structure, which includes a thiazine ring, a fluorophenyl group, and a cyanopyridine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide typically involves multiple steps. One common method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . Another approach involves the cyclization of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of BACE1, an enzyme involved in the production of amyloid β peptides. By inhibiting this enzyme, the compound reduces the accumulation of amyloid β peptides, which are believed to play a crucial role in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved include the amyloid precursor protein (APP) processing pathway and the subsequent reduction in amyloid plaque formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atabecestat (JNJ-54861911): Another BACE1 inhibitor with a similar thiazine-based structure.
Thiazolidine Derivatives: Compounds with a five-membered thiazolidine ring that exhibit diverse biological activities.
Thiazole Derivatives: Compounds containing a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide is unique due to its specific combination of a thiazine ring, a fluorophenyl group, and a cyanopyridine moiety. This unique structure contributes to its potent inhibitory activity against BACE1 and its potential therapeutic applications in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C18H14FN5OS |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |
InChI |
InChI=1S/C18H14FN5OS/c1-18(6-7-26-17(21)24-18)13-8-12(3-4-14(13)19)23-16(25)15-5-2-11(9-20)10-22-15/h2-8,10H,1H3,(H2,21,24)(H,23,25) |
InChI-Schlüssel |
VLLFGVHGKLDDLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CSC(=N1)N)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


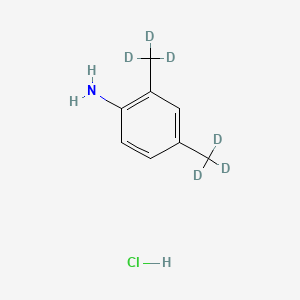
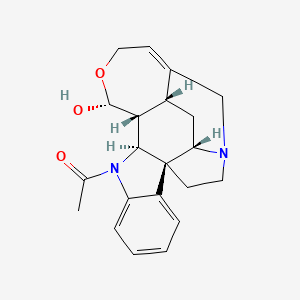
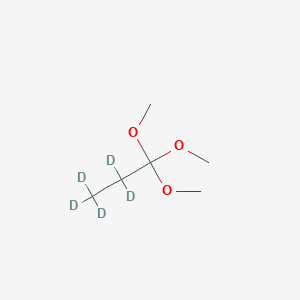

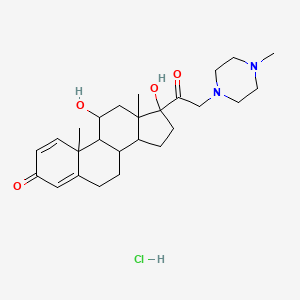
![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate](/img/structure/B12300042.png)
![7-Methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol](/img/structure/B12300043.png)
![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
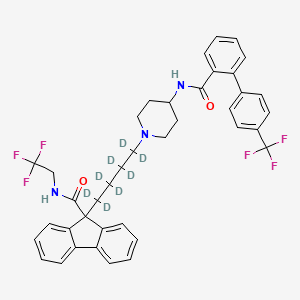
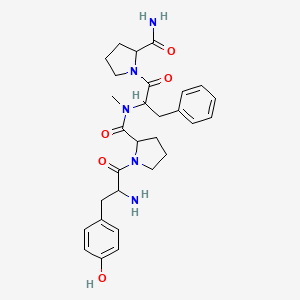
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)


